molecular formula C18H18N4O3 B2694376 N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide CAS No. 2379978-21-7

N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide

カタログ番号 B2694376
CAS番号: 2379978-21-7
分子量: 338.367
InChIキー: BICVNHQEWNEOKQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide, also known as MBX-8025, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective peroxisome proliferator-activated receptor (PPAR) delta agonist, which means that it activates a specific receptor in the body that plays a crucial role in regulating lipid metabolism and inflammation. In

作用機序

N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide exerts its effects by activating PPAR delta, a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation. When activated, PPAR delta increases fatty acid oxidation and reduces lipid accumulation in tissues such as the liver and skeletal muscle. Additionally, PPAR delta activation can reduce inflammation by inhibiting the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide has been shown to have several biochemical and physiological effects in preclinical models. These include increased fatty acid oxidation, improved lipid metabolism, reduced inflammation, and increased insulin sensitivity. Additionally, N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide has been shown to have beneficial effects on cardiovascular function, including improved endothelial function and reduced atherosclerotic lesion formation.

実験室実験の利点と制限

One advantage of using N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide in lab experiments is its high selectivity for PPAR delta, which reduces the risk of off-target effects. Additionally, the compound has been shown to have good bioavailability and pharmacokinetics in preclinical models, making it a promising candidate for further development. However, one limitation of using N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide in lab experiments is its relatively short half-life, which may require frequent dosing in animal models.

将来の方向性

There are several promising future directions for the study of N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide. One area of interest is in the development of novel therapies for metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease. Additionally, N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide may have potential in the treatment of cardiovascular diseases such as atherosclerosis and heart failure. Further research is needed to fully understand the therapeutic potential of N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide and its mechanism of action.

合成法

The synthesis of N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide involves several steps, starting with the reaction of 2-aminonicotinic acid with 2-bromo-5-fluorobenzoxazole in the presence of a base. The resulting intermediate is then reacted with morpholine-4-carboxaldehyde to form the final product, N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide. This synthesis method has been optimized to achieve high yields and purity of the compound.

科学的研究の応用

N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. One of the most promising applications is in the treatment of metabolic disorders such as dyslipidemia, insulin resistance, and non-alcoholic fatty liver disease. Studies have shown that N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide can improve lipid metabolism, reduce inflammation, and increase insulin sensitivity in animal models. Additionally, N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide has shown potential in the treatment of cardiovascular diseases, including atherosclerosis and heart failure.

特性

IUPAC Name

N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-18(13-2-1-5-19-11-13)20-14-3-4-17-15(10-14)16(21-25-17)12-22-6-8-24-9-7-22/h1-5,10-11H,6-9,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICVNHQEWNEOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NOC3=C2C=C(C=C3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-3-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。